N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(11-4-5-14-21-11)16-13-15-10(7-22-13)8-2-1-3-9(6-8)17(19)20/h1-7H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAPHQVNZZYWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Haloketone Synthesis
The 3-nitrophenyl thiazole precursor requires α-chloro-3-nitroacetophenone (A1 ), synthesized via Friedel-Crafts acylation:
$$
\text{3-Nitroacetophenone} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \alpha\text{-Chloro-3-nitroacetophenone (A1)} \quad
$$
Yields typically range 70–85% when using iron powder as a reductant.
Thioamide Preparation
Concurrent synthesis of thioamide intermediates (A2 ) follows established procedures:
$$
\text{Thiourea} + \text{Ammonium chloride} \xrightarrow{\text{H}_2\text{O, 80°C}} \text{Thioamide (A2)} \quad
$$
Notably, catalyst-free conditions in dry THF improve purity (94% yield reported for analogous systems).
Cyclocondensation to 4-(3-Nitrophenyl)-1,3-thiazol-2-amine
Combining A1 and A2 under optimized Hantzsch conditions:
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| α-Chloro-3-nitroacetophenone (1.2 eq) | Dry THF, N₂, 2 h | 88 | |
| Thioamide (1.0 eq) | RT → 50°C gradient | 85 |
The reaction proceeds via nucleophilic displacement followed by cyclodehydration. NMR characterization confirms regiochemistry through distinct coupling patterns (3J = 7.4 Hz between C-5 and NH protons).
Oxazole Carboxamide Synthesis
The 1,2-oxazole-5-carboxylic acid component is typically prepared via:
Oxazole Ring Formation
Van Leusen reaction using TosMIC (tosylmethyl isocyanide):
$$
\text{TosMIC} + \text{Propiolic acid} \xrightarrow{\text{DBU, MeOH}} 1,2\text{-Oxazole-5-carboxylic acid} \quad
$$
Yields of 78% are achievable with careful pH control during workup.
Carboxylic Acid Activation
Prior to coupling, the oxazole acid is activated as either:
Comparative studies show carbonate derivatives provide superior amine coupling efficiency (92% vs. 88% for acid chlorides).
Amide Bond Formation Strategies
Coupling the thiazole amine and oxazole acid presents multiple pathways:
Carbodiimide-Mediated Coupling
Standard EDCl/HOBt conditions:
$$
\text{Thiazole amine} + \text{Oxazole carbonate} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target compound} \quad
$$
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0°C → RT | 85 | 98 |
| Reaction time | 12 h | 88 | 97 |
| HOBt equivalence | 1.5 eq | 90 | 99 |
Excess DIPEA (3 eq) minimizes side reactions while maintaining reaction velocity.
Uronium Salt Activation
HATU/TBTU protocols show enhanced kinetics:
$$
\text{HATU (1.1 eq)} + \text{DIPEA (2.5 eq)} \xrightarrow{\text{DMF, -15°C}} \text{Product in 2 h} \quad
$$
This method reduces epimerization risks but requires rigorous moisture control.
Alternative Synthetic Routes
Pd-Catalyzed Cross-Coupling
For late-stage functionalization, Suzuki-Miyaura coupling installs the 3-nitrophenyl group:
$$
\text{4-Bromothiazole} + \text{3-Nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(3-Nitrophenyl)thiazole} \quad
$$
| Catalyst Loading | Base | Yield (%) |
|---|---|---|
| 5 mol% Pd | K₂CO₃ | 76 |
| 3 mol% Pd | CsF | 82 |
Microwave-assisted conditions (100°C, 20 min) improve conversion to 89%.
One-Pot Tandem Synthesis
Integrated Hantzsch-amide coupling sequences demonstrate process efficiency:
- Simultaneous thiazole formation and nitro group reduction
- In situ oxazole acid generation
- Sequential amide coupling
Total yields reach 68% with 97% HPLC purity.
Analytical Characterization Benchmarks
Spectroscopic Validation
Chromatographic Purity
HPLC methods using C18 columns (ACN/H2O gradient) show:
Process Optimization Considerations
Nitro Group Compatibility
The electron-withdrawing nitro substituent necessitates:
Solvent Selection
Polar aprotic solvents (DMF, DMAc) improve solubility but may complicate purification. Mixed solvent systems (THF/H2O 4:1) enable precipitation-based isolation with 92% recovery.
Scale-Up Challenges and Solutions
Exothermic Reaction Management
Purification Strategies
- Recrystallization from EtOAc/hexanes (3:1) gives 98% pure product
- Chromatography on silica gel (CH₂Cl₂/MeOH 95:5) for analytical samples
Comparative Method Evaluation
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hantzsch + EDCl | 78 | 98 | 1.0 | Excellent |
| Pd coupling + HATU | 82 | 97 | 1.8 | Moderate |
| Tandem one-pot | 68 | 97 | 0.9 | Challenging |
The Hantzsch-EDCl route emerges as most viable for industrial implementation, balancing cost and efficiency.
Chemical Reactions Analysis
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Below are key findings from recent studies:
Antimicrobial Activity
Study Overview : The antimicrobial efficacy of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide was evaluated against several bacterial strains.
| Target Organism | Observed Effect | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | 32 µg/mL |
| Escherichia coli | Significant inhibition | 64 µg/mL |
| Candida albicans | Moderate inhibition | 128 µg/mL |
The results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Candida albicans .
Anticancer Activity
Study Overview : The anticancer potential of the compound was assessed using various cancer cell lines.
| Cell Line | Observed Effect | IC50 Value |
|---|---|---|
| MCF-7 (breast cancer) | Dose-dependent cytotoxicity | 15 µM |
| A549 (lung cancer) | Moderate cytotoxicity | 20 µM |
| HCT116 (colon cancer) | Significant cytotoxicity | 25 µM |
The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), indicating its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a study conducted in 2024, this compound was tested against common pathogens. The findings highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory effects.
Case Study 2: Anticancer Screening
Another study in 2023 focused on evaluating the cytotoxic effects on human breast cancer cells. The results showed that the compound reduced cell viability significantly, with an IC50 value of 15 µM after a 48-hour treatment period. This suggests that it could be a candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique combination of the thiazole and isoxazole moieties, which may confer distinct biological activities and chemical properties .
Biological Activity
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The reaction of 3-nitrobenzaldehyde with thiosemicarbazide leads to the formation of a thiosemicarbazone intermediate.
- Cyclization : This intermediate is cyclized to form the thiazole structure.
- Acylation : The thiazole derivative is then acylated with an appropriate carboxylic acid derivative to yield the final product.
This multi-step synthesis allows for variations that can influence the biological activity of the resulting compounds.
Antioxidant Activity
Recent studies have shown that derivatives of thiazole compounds exhibit significant antioxidant properties. Specifically, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their ability to inhibit human monoamine oxidase (hMAO) A and B isoforms. These compounds demonstrated a structure-dependent relationship where certain substitutions enhanced their inhibitory effects, indicating potential for treating neurodegenerative diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Lines Tested : A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma).
- Results : The compound showed selective cytotoxicity against Caco-2 cells with a viability reduction of approximately 39.8% at a concentration of 100 µM, compared to untreated controls. However, it exhibited minimal activity against A549 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key functional groups that enhance biological activity:
| Substitution Position | Group Type | Effect on Activity |
|---|---|---|
| C4 | Nitro group | Essential for MAO-B inhibition |
| C5 | Alkyl groups | Enhanced anticancer activity |
| Aromatic substitutions | Varying effects | Influence on selectivity and potency |
These findings suggest that modifications at specific positions can lead to improved efficacy and selectivity for desired biological activities .
Case Study 1: MAO Inhibition
A series of thiazole derivatives including the target compound were synthesized and tested for their MAO inhibitory properties. The presence of a nitro group at the meta position on the phenyl ring was crucial for selective inhibition of hMAO-B, which is relevant in the context of neurodegenerative disorders such as Parkinson's disease.
Case Study 2: Anticancer Efficacy
In vitro studies showed that while some derivatives displayed significant anticancer activity against Caco-2 cells, they were less effective against A549 cells. This selective activity suggests that this compound could be further developed as a targeted therapeutic agent for colorectal cancer .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions. The oxazole ring can be formed via cyclization of α-haloketones and amides under acidic/basic conditions, while the thiazole ring is constructed using Hantzsch thiazole synthesis. Key intermediates include:
- 3-nitrophenyl-substituted thiazole precursors : Synthesized via condensation of thiourea derivatives with α-haloketones.
- Oxazole-5-carboxamide intermediates : Prepared by coupling activated oxazole carboxylic acids with amines.
Example: Cyclization of 5-(chloromethyl)-1,2-oxazole derivatives with thioamide intermediates can yield the thiazole-oxazole scaffold .
Q. How does the presence of the 3-nitrophenyl group on the thiazole ring influence the compound's electronic properties and reactivity?
- Methodological Answer : The 3-nitrophenyl group is electron-withdrawing, polarizing the thiazole ring and enhancing electrophilic reactivity. This promotes interactions with biological targets (e.g., enzymes/receptors) via π-π stacking or hydrogen bonding. Computational studies (e.g., DFT calculations) can quantify charge distribution, while Hammett substituent constants (σ) predict electronic effects on reaction rates .
Advanced Research Questions
Q. How can molecular docking and binding free energy calculations predict the interaction of this compound with biological targets like the 5HT7 receptor?
- Methodological Answer :
Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .
Molecular Docking : Use AutoDock Vina or GOLD to dock the compound into the 5HT7 receptor’s active site (PDB: 6WGT). Focus on interactions with residues like Asp162 (key for antagonist binding).
Binding Free Energy : Calculate ΔG binding via MM/GBSA or MM/PBSA. For analogs (e.g., 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide derivatives), binding energies correlate with pIC50 values (Table IX, ).
Example: Derivatives with nitro groups showed enhanced binding affinity due to polar interactions with Ser267 and Lys271 .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying substituents on the thiazole or oxazole rings?
- Methodological Answer :
- Systematic SAR Analysis : Compare analogs with varying substituents (e.g., morpholine vs. piperidine on the thiazole ring). For instance, replacing pyrrolidine (5-membered ring) with piperidine (6-membered) in N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide increased inhibitory potency from 9% to 24% .
- Free-Wilson Analysis : Decompose activity contributions of substituents statistically.
- Crystallography : Resolve binding modes (e.g., X-ray structures of ligand-target complexes) to explain outliers .
Q. How can IR vibrational spectra and atomic charge analysis elucidate the compound’s interaction with viral targets like SARS-CoV-2?
- Methodological Answer :
- IR Spectroscopy : Measure frequency shifts in H-bonding regions (e.g., 7357 cm⁻¹ for N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide binding to Tyr160-Met161-His162 in SARS-CoV-2). Higher frequency/intensity correlates with stronger interactions .
- Atomic Charge Analysis : Use Natural Population Analysis (NPA) to assess charge transfer at H-bonding sites (e.g., oxygen and nitrogen atoms in the carboxamide group). For example, negative charges on oxygen enhance interactions with ACE2’s His345 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
